molecular formula C14H15FN2O B3163158 (4-Fluoro-3-methoxybenzyl)-(pyridin-4-ylmethyl)amine CAS No. 883531-17-7

(4-Fluoro-3-methoxybenzyl)-(pyridin-4-ylmethyl)amine

Cat. No.: B3163158
CAS No.: 883531-17-7
M. Wt: 246.28 g/mol
InChI Key: LGEJUGDOLGTEQF-UHFFFAOYSA-N
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Description

(4-Fluoro-3-methoxybenzyl)-(pyridin-4-ylmethyl)amine is an organic compound that features a benzyl group substituted with a fluorine atom and a methoxy group, as well as a pyridinylmethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-3-methoxybenzyl)-(pyridin-4-ylmethyl)amine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluoro-3-methoxybenzyl alcohol and pyridine-4-carboxaldehyde.

    Reaction Conditions: The alcohol is first converted to the corresponding benzyl chloride using thionyl chloride (SOCl2) under reflux conditions.

    Nucleophilic Substitution: The benzyl chloride is then reacted with pyridine-4-carboxaldehyde in the presence of a base such as sodium hydride (NaH) to form the desired amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-3-methoxybenzyl)-(pyridin-4-ylmethyl)amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (4-Fluoro-3-methoxybenzyl)-(pyridin-4-ylmethyl)amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to interact with specific biological targets.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (4-Fluoro-3-methoxybenzyl)-(pyridin-4-ylmethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and methoxy groups can enhance binding affinity and selectivity, while the pyridinylmethylamine moiety can facilitate interactions with biological macromolecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-3-methoxybenzyl alcohol
  • 4-Fluoro-3-methoxybenzyl chloride
  • Pyridine-4-carboxaldehyde

Uniqueness

(4-Fluoro-3-methoxybenzyl)-(pyridin-4-ylmethyl)amine is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both a fluorine atom and a methoxy group on the benzyl ring, along with the pyridinylmethylamine moiety, distinguishes it from other similar compounds and enhances its versatility in various applications.

Properties

IUPAC Name

N-[(4-fluoro-3-methoxyphenyl)methyl]-1-pyridin-4-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O/c1-18-14-8-12(2-3-13(14)15)10-17-9-11-4-6-16-7-5-11/h2-8,17H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGEJUGDOLGTEQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CNCC2=CC=NC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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